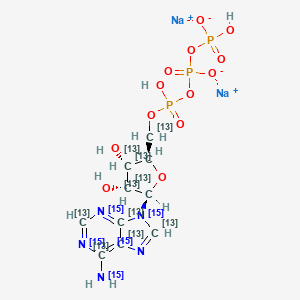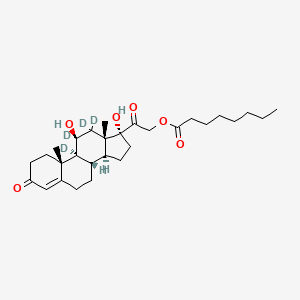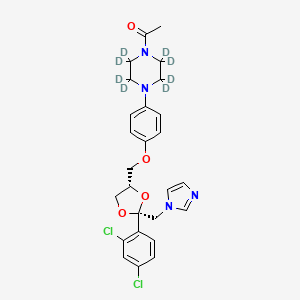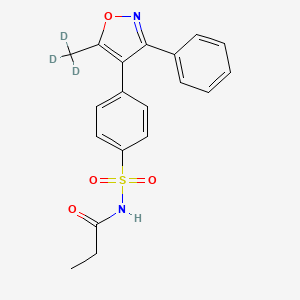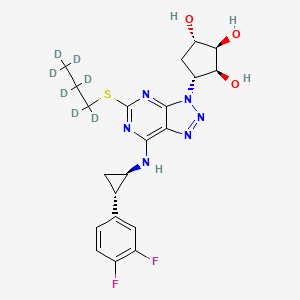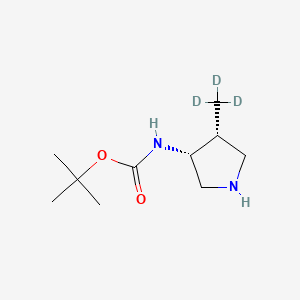
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3: is a deuterated derivative of a carbamate compound. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and pharmacokinetics due to the presence of deuterium, a stable isotope of hydrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl carbamate group: This step usually involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can also occur, potentially affecting the carbamate group.
Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
Isotope Labeling: Used in studies involving isotope effects and reaction mechanisms.
Spectroscopy: Deuterated compounds are valuable in NMR spectroscopy for reducing background signals.
Biology
Metabolic Studies: Helps in tracing metabolic pathways and understanding the fate of drugs in biological systems.
Medicine
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Development: Deuterated drugs may have improved pharmacological properties.
Industry
Material Science: Used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 depends on its specific application. In pharmacokinetics, for example, the deuterium atoms can alter the metabolic stability of the compound, leading to changes in its biological activity. The molecular targets and pathways involved would be specific to the compound’s use in a particular context.
相似化合物的比较
Similar Compounds
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate: The non-deuterated version of the compound.
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d2: A partially deuterated version.
Uniqueness
The presence of deuterium in tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 makes it unique compared to its non-deuterated or partially deuterated counterparts. Deuterium can influence the compound’s physical, chemical, and biological properties, making it valuable for specific scientific applications.
属性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
203.30 g/mol |
IUPAC 名称 |
tert-butyl N-[(3R,4R)-4-(trideuteriomethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1/i1D3 |
InChI 键 |
BKITXDSDJGOXPN-NJRXSWGXSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |
规范 SMILES |
CC1CNCC1NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


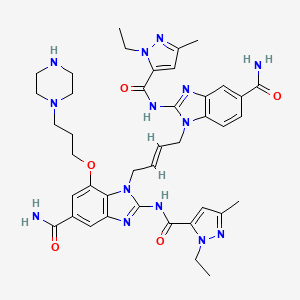
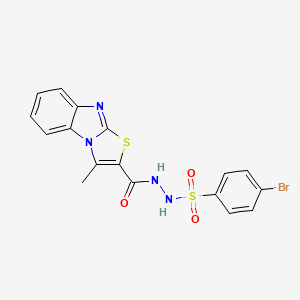
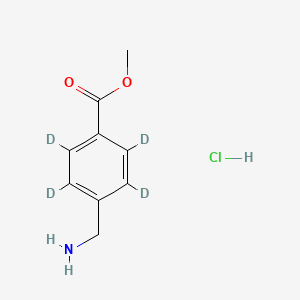
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
